molecular formula C10H9BrO3 B13026393 7-Bromo-6-methoxychroman-4-one

7-Bromo-6-methoxychroman-4-one

Cat. No.: B13026393
M. Wt: 257.08 g/mol
InChI Key: JPHTVRRNMKSQLA-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxychroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring. The presence of bromine and methoxy groups in the structure of this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methoxychroman-4-one typically involves the bromination of 6-methoxychroman-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methoxychroman-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include 7-azido-6-methoxychroman-4-one or 7-thio-6-methoxychroman-4-one.

    Oxidation Reactions: Products include 7-bromo-6-methoxy-4-oxo-4H-chromene-2-carboxylic acid.

    Reduction Reactions: Products include 7-bromo-6-methoxychroman-4-ol.

Scientific Research Applications

7-Bromo-6-methoxychroman-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    6-Methoxychroman-4-one: Lacks the bromine atom, resulting in different chemical and biological properties.

    7-Bromo-4-chromanone: Lacks the methoxy group, leading to variations in reactivity and activity.

    6-Hydroxy-7-bromo-4-chromanone: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior.

Uniqueness: 7-Bromo-6-methoxychroman-4-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

7-bromo-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO3/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5H,2-3H2,1H3

InChI Key

JPHTVRRNMKSQLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CCO2)Br

Origin of Product

United States

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